2,4-Diiodophenol

Übersicht

Beschreibung

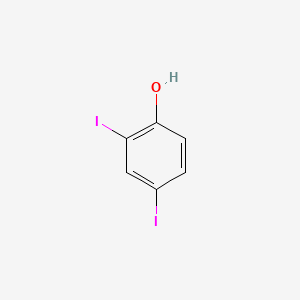

2,4-Diiodophenol is an organoiodide of phenol, characterized by the presence of two iodine atoms attached to the benzene ring at the 2 and 4 positions. Its molecular formula is C6H4I2O, and it has a molecular mass of 345.905 g/mol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,4-Diiodophenol can be synthesized through the iodination of phenol. The process involves the electrophilic halogenation of phenol with iodine. The reaction is typically carried out in an aqueous solution at a pH of 5, using an acetate buffer . Elemental iodine or iodide, mediated by peroxidases, is used as the iodinating agent. The reaction conditions favor the substitution of hydrogen atoms in the ortho and para positions of the phenol ring, leading to the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the controlled addition of iodine to phenol under optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the iodination process.

Analyse Chemischer Reaktionen

Iodination Reactions

2,4-Diiodophenol can undergo further iodination under specific conditions, leading to products such as triiodophenols. For instance, when subjected to excess iodine, it can yield compounds like 2,4,6-triiodophenol:

-

Reaction:

Redox Reactions

The presence of the hydroxyl group in diiodophenols allows them to participate in redox reactions. For example, under acidic or basic conditions, they can act as reducing agents:

-

Reaction:

Transformation into Disinfection Byproducts

Recent studies have shown that when chlorinated or treated with other halogens, diiodophenols can transform into various iodinated disinfection byproducts (DBPs), which are often more toxic than their precursors:

-

Reaction:

These transformations are significant in environmental chemistry as they relate to water treatment processes and the formation of potentially harmful compounds .

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Synthesis of Organic Compounds

2,4-Diiodophenol is utilized as a precursor in the synthesis of various organic compounds. Its unique structure allows it to participate in electrophilic aromatic substitution reactions, making it valuable in organic synthesis. It can be transformed into more complex molecules, which are essential in pharmaceuticals and agrochemicals.

Catalysis and Reaction Mechanisms

The compound's redox properties enable it to act as an effective catalyst in several chemical reactions. For instance, it can facilitate the oxidation of substrates in organic reactions, contributing to the development of new synthetic methodologies.

Biological Applications

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its ability to disrupt cell membranes and alter cellular redox states makes it effective in reducing microbial load. A study demonstrated its efficacy as a disinfectant, where formulations containing this compound significantly reduced microbial contamination in water samples compared to standard disinfectants .

Antioxidant Activity

The compound has shown potential as an antioxidant. In vitro studies revealed that it effectively scavenges free radicals, reducing oxidative stress in cellular models. This property suggests its applicability in preventing oxidative stress-related diseases.

Medical Applications

Therapeutic Potential

this compound has been explored for its therapeutic effects in various diseases. For example, a study on animal models indicated that it could reduce tumor growth rates in breast cancer by inhibiting angiogenesis and inducing apoptosis. Additionally, its role as a 5-lipoxygenase inhibitor has been highlighted in the context of inflammatory diseases such as asthma and psoriasis .

Case Studies

-

Antimicrobial Efficacy Study

A study evaluated the antimicrobial efficacy of this compound against E. coli and Staphylococcus aureus. The results showed that the compound effectively inactivated these microorganisms at concentrations significantly lower than those required for traditional disinfectants. -

Cancer Research

In a preclinical trial involving mice with induced breast cancer, administration of this compound resulted in a notable decrease in tumor size. The mechanism was attributed to its ability to inhibit pathways involved in tumor growth and survival.

Data Table: Comparison of Biological Activities

Wirkmechanismus

The mechanism of action of 2,4-Diiodophenol involves its interaction with various molecular targets. The iodine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the disruption of normal cellular functions. This property is exploited in its antimicrobial and antifungal activities, where it targets and disrupts the cell membranes and proteins of microorganisms .

Vergleich Mit ähnlichen Verbindungen

2,4-Diiodophenol can be compared with other diiodophenols and iodophenols, such as:

- 2,3-Diiodophenol

- 2,5-Diiodophenol

- 2,6-Diiodophenol

- 3,4-Diiodophenol

- 3,5-Diiodophenol

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical propertiesFor instance, the 2,4-substitution pattern may result in different biological activities and interactions with molecular targets .

Biologische Aktivität

2,4-Diiodophenol is an organoiodine compound characterized by two iodine atoms located on the benzene ring at the 2 and 4 positions. Its molecular formula is , with a molecular weight of approximately 345.91 g/mol. This compound has garnered attention in various fields, particularly for its biological activities, which include antimicrobial properties and potential applications in medicine and industry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its effectiveness against various pathogens, including bacteria and fungi. A study highlighted its superior inactivation rate against Escherichia coli, with a rate constant of , outperforming other disinfectants such as PCMX (0.66 ) under similar conditions .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Inactivation Rate Constant (L mg h) |

|---|---|

| Escherichia coli | 0.79 |

| Staphylococcus aureus | Not specified (similar efficacy to E. coli) |

| Candida albicans | Not specified (similar efficacy to E. coli) |

| Bacteriophage MS2 | Not specified (similar efficacy to E. coli) |

The mechanism by which this compound exerts its antimicrobial effects is likely related to its structural similarity to 2,4-dinitrophenol, which disrupts cellular functions by affecting membrane integrity and cellular metabolism. The compound may interact with various enzymes and proteins within microbial cells, leading to cell death .

Anti-inflammatory Activity

In addition to its antimicrobial properties, derivatives of this compound have been noted for their anti-inflammatory effects. They exhibit high inhibition of the enzyme 5-lipoxygenase (5-LO), which is crucial in the biosynthesis of leukotrienes involved in inflammatory responses. Some studies report nearly complete inhibition at low concentrations, suggesting potential therapeutic applications in treating leukotriene-mediated diseases .

Case Study: Efficacy Against Infections

In a controlled study examining the efficacy of this compound as a disinfectant, it was found that this compound effectively reduced the viability of E. coli and other pathogens within a short contact time (5 minutes) at neutral pH levels . This rapid action highlights its potential for use in clinical settings where swift disinfection is critical.

Potential Uses in Medicine

The biological activities of this compound suggest several avenues for pharmacological applications:

- Antimicrobial Agents : Its effectiveness against a range of pathogens positions it as a candidate for developing new disinfectants or antimicrobial treatments.

- Anti-inflammatory Drugs : Given its inhibition of 5-LO, it may be useful in formulating medications for inflammatory diseases.

Industrial Applications

In industry, this compound is utilized as a reagent in organic synthesis and as an intermediate in producing specialty chemicals . Its unique properties make it valuable in developing new materials and chemical processes.

Eigenschaften

IUPAC Name |

2,4-diiodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4I2O/c7-4-1-2-6(9)5(8)3-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAHRRUMUNVQEOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4I2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70173937 | |

| Record name | Phenol, 2,4-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2012-29-5 | |

| Record name | 2,4-Diiodophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2012-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2,4-diiodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002012295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,4-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-diiodophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes the reactivity of 2,4-Diiodophenol unique in palladium-catalyzed coupling reactions?

A1: [] this compound demonstrates remarkable regioselectivity in palladium-catalyzed coupling reactions. While it efficiently undergoes coupling with terminal alkynes and formylation at the 4-iodo position, it remains unreactive towards coupling with stananne reagents and alkenes. This selectivity is crucial for targeted synthesis and can be attributed to the electronic and steric influences of the adjacent hydroxyl group and the differing reactivity of the two iodine atoms. Notably, the choice of the oxygen protecting group on the phenol significantly influences the reaction outcome. This regioselectivity was exploited in the synthesis of the phytotoxic natural product, Eutypine, highlighting the compound's utility in natural product synthesis. []

Q2: How does the presence of this compound in a Salan ligand impact the polymerization of 1-hexene and propylene with Group 4 metals?

A2: [] Incorporating this compound into a Salan ligand and complexing it with Group 4 metals (Ti, Zr, Hf) leads to notable differences in the polymerization behavior of 1-hexene and propylene. The bulky iodine substituents on the phenolate rings contribute to the catalyst's stereoselectivity, influencing the isotacticity of the resulting polymers. Specifically, the titanium complex exhibited the highest isotacticity for poly(1-hexene), reaching 87% [mmmm], suggesting an enantiomorphic site control mechanism. This finding underscores the impact of ligand modification on catalyst performance in olefin polymerization.

Q3: Can this compound be synthesized through a Friedel-Crafts reaction, and what are the key findings?

A3: [] Interestingly, reacting ortho- or para-iodophenyl acetate with aluminum chloride doesn't yield the expected Friedel-Crafts acylation product. Instead, this compound is formed from the ortho isomer, and 3,5-diiodo-4-hydroxyacetophenone is formed from the para isomer. This unexpected outcome highlights the potential for unique reaction pathways and product formation when dealing with diiodophenol derivatives. These findings emphasize the importance of careful analysis and characterization in synthetic chemistry, especially when working with halogenated aromatic compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.